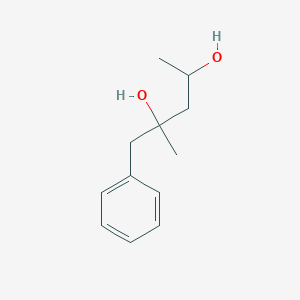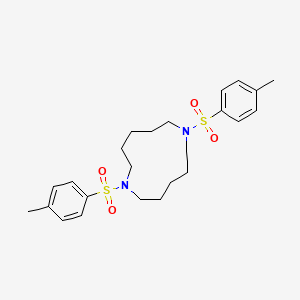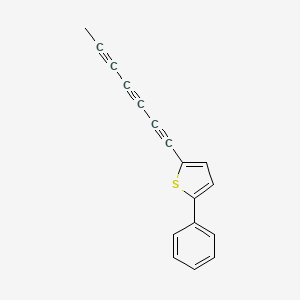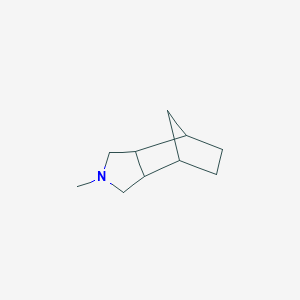
2-Methyloctahydro-1H-4,7-methanoisoindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyloctahydro-1H-4,7-methanoisoindole is a complex organic compound with a unique structure It is characterized by its octahydro-1H-4,7-methanoisoindole core, which is further modified by a methyl group
Vorbereitungsmethoden
The synthesis of 2-Methyloctahydro-1H-4,7-methanoisoindole can be achieved through several synthetic routes. One common method involves the hydrogenation of 2-methyl-1H-indole under high pressure and temperature conditions. This process typically requires a catalyst, such as palladium on carbon, to facilitate the hydrogenation reaction . Industrial production methods may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity.
Analyse Chemischer Reaktionen
2-Methyloctahydro-1H-4,7-methanoisoindole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. . In medicine, it may be explored for its pharmacological properties, such as its potential as an anti-inflammatory or antimicrobial agent. Industrially, it can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methyloctahydro-1H-4,7-methanoisoindole involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways . The exact mechanism depends on the specific application and the biological context in which it is used.
Vergleich Mit ähnlichen Verbindungen
2-Methyloctahydro-1H-4,7-methanoisoindole can be compared with other similar compounds, such as 2-Methyloctahydro-1H-indole and 4,7-Methano-1H-isoindole . These compounds share structural similarities but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical behavior.
Eigenschaften
CAS-Nummer |
88391-81-5 |
|---|---|
Molekularformel |
C10H17N |
Molekulargewicht |
151.25 g/mol |
IUPAC-Name |
4-methyl-4-azatricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C10H17N/c1-11-5-9-7-2-3-8(4-7)10(9)6-11/h7-10H,2-6H2,1H3 |
InChI-Schlüssel |
AUGCBWNTAFVEES-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC2C3CCC(C3)C2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




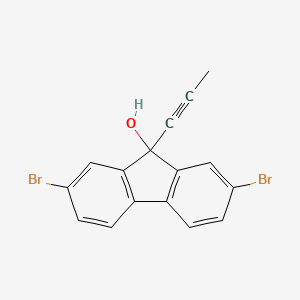
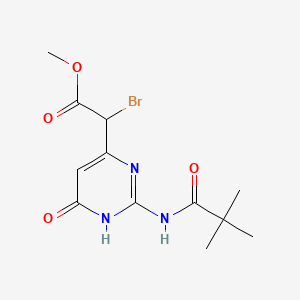
![4,6,6,9-Tetramethyl-7,8-dihydro-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran](/img/structure/B14398877.png)
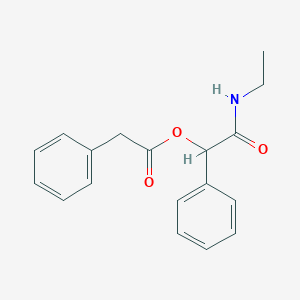
![2-Propen-1-one, 3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]-](/img/structure/B14398880.png)
![N-Butyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14398886.png)

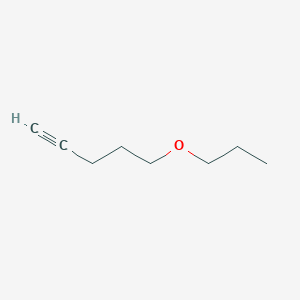
![Dimethyl {2-[5-(trimethylsilyl)furan-3-yl]ethyl}propanedioate](/img/structure/B14398900.png)
